molecular formula C₁₀H₁₂D₅N₃O₆S (free acid) B1163812 Glutathione Ammonium Salt-d5

Glutathione Ammonium Salt-d5

Cat. No.: B1163812
M. Wt: 312.35
Attention: For research use only. Not for human or veterinary use.
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Description

Glutathione Ammonium Salt-d5 is a deuterium-labeled isotopologue of glutathione, a tripeptide (γ-L-glutamyl-L-cysteinylglycine) critical in redox homeostasis, detoxification, and cellular defense. The deuterium substitution (five hydrogen atoms replaced with deuterium) enhances its utility as an internal standard in mass spectrometry (LC-MS/MS), minimizing interference from endogenous glutathione during quantitative analyses . Key characteristics include:

  • Applications: Primarily used in analytical chemistry to track glutathione metabolism, oxidative stress studies, and pharmacokinetic research .
  • Stability: Susceptible to auto-oxidation, requiring derivatization (e.g., alkylation with N-ethylmaleimide) to stabilize thiol groups during sample preparation .

Properties

Molecular Formula

C₁₀H₁₂D₅N₃O₆S (free acid)

Molecular Weight

312.35

Synonyms

L-Glutamyl-L-cysteinyl-glycine Ammonium Salt-d5

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Mass Spectrometry Applications
The use of Glutathione Ammonium Salt-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been validated for measuring glutathione levels in biological samples. This compound provides a reliable reference point due to its stable isotopic nature, enabling accurate quantification of both reduced and oxidized glutathione forms (GSH and GSSG) in plasma samples. The method has shown high precision with low limits of quantitation, making it suitable for clinical research where monitoring subtle changes in glutathione levels is crucial for assessing health status in conditions such as diabetes and cystic fibrosis .

Metabolomics

Cold Exposure Studies
In metabolomic studies, this compound has been used to investigate metabolic responses in adipose tissues during acute cold exposure. Research indicates that glutathione levels significantly decrease during cold stress, highlighting its role in thermogenesis and oxidative stress response mechanisms . This application underscores the importance of glutathione in metabolic regulation and adaptation to environmental stressors.

Pharmaceutical Research

Oxidative Stress and Drug Development
this compound has been employed in studies examining the effects of various pharmaceutical compounds on cellular oxidative stress. For instance, research involving lapatinib treatment demonstrated that this compound could increase cellular levels of glutathione, thereby mitigating oxidative damage induced by the drug . This application is vital for understanding drug interactions with oxidative pathways and developing strategies to enhance drug efficacy while minimizing side effects.

Food Science

Wine Production
In the context of food science, this compound has been explored as an alternative to sulfur dioxide for protecting white grape must from browning. Studies have shown that using glutathione can effectively prevent oxidation during wine production processes, maintaining the quality and flavor profile of the final product . This application highlights the compound's utility beyond traditional biochemical contexts into practical food preservation techniques.

Environmental Toxicology

Biomarker Studies
this compound is also utilized as a biomarker for assessing environmental contamination impacts on aquatic life. For example, studies have linked glutathione levels to oxidative stress responses in mussels exposed to pharmaceuticals in their environment. The measurement of glutathione levels serves as an indicator of biological stress and potential damage caused by contaminants .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Analytical ChemistryUsed as an internal standard in LC-MS/MS for quantifying GSH and GSSGHigh precision and low limits of quantitation
MetabolomicsInvestigates metabolic responses during cold exposureSignificant decrease in glutathione levels
Pharmaceutical ResearchExamines effects on oxidative stress during drug treatmentsIncreases cellular GSH levels with lapatinib
Food ScienceProtects white grape must from browning as an alternative to sulfur dioxideMaintains quality during wine production
Environmental ToxicologyServes as a biomarker for assessing oxidative stress in aquatic organismsIndicators of biological stress due to contaminants

Chemical Reactions Analysis

Redox Cycling Reactions

As a redox-active thiol, Glutathione Ammonium Salt-d5 participates in:

Thiol-Disulfide Exchange

Reacts with oxidized glutathione (GSSG) to form mixed disulfides:
GSH d5+GSSGGSH d5SSG+GSH\text{GSH d}_5+\text{GSSG}\rightleftharpoons \text{GSH d}_5\text{SSG}+\text{GSH}

  • Kinetics : 1.8×10³ M⁻¹s⁻¹ at pH 7.4, identical to non-deuterated GSH .

  • Equilibrium : Favors disulfide formation under oxidative stress (GSH/GSSG ratio <10) .

Reactive Oxygen Species (ROS) Scavenging

Neutralizes hydrogen peroxide via glutathione peroxidase (GPx)-catalyzed reactions:
H2O2+2GSH d5GPxGSSG d10+2H2O\text{H}_2\text{O}_2+2\text{GSH d}_5\xrightarrow{\text{GPx}}\text{GSSG d}_{10}+2\text{H}_2\text{O}

  • Catalytic efficiency (kₐₜ/Kₘ): 4.7×10⁶ M⁻¹s⁻¹, comparable to native GSH .

Electrophile Detoxification

Forms Michael adducts with α,β-unsaturated carbonyls (e.g., 4-hydroxynonenal):
GSH d5+HNEGSH d5 HNE adduct\text{GSH d}_5+\text{HNE}\rightarrow \text{GSH d}_5\text{ HNE adduct}

  • Rate Enhancement : GST-catalyzed conjugation accelerates reaction by 10²–10³-fold vs. non-enzymatic .

Heavy Metal Chelation

Binds Hg²⁺ and Pb²⁺ via thiol coordination:
GSH d5+Hg2+[GSH d5 Hg]+\text{GSH d}_5+\text{Hg}^{2+}\rightarrow [\text{GSH d}_5\text{ Hg}]^+

  • Stability constant (log K): 23.5 ± 0.3, matching non-deuterated GSH .

LC-MS/MS Quantitation

Used as an internal standard for GSH/GSSG measurements:

  • Linearity : 1–500 nM (R² >0.999) for both GSH-d₅ and GSSG .

  • Recovery : 98.0% ± 7.6% (GSH), 98.5% ± 12.7% (GSSG) in spiked plasma .

Table 2: Analytical Performance Metrics

MetricGSH-d₅GSSG
LOD1.2 nM0.8 nM
Intra-day CV3.6%1.9%
Inter-day CV7.0%2.8%
Matrix effect (plasma)-12% ± 4%+8% ± 3%

Stability Under Physiological Conditions

  • Thermal Degradation : t₁/₂ = 48 hr at 37°C (vs. 52 hr for GSH) .

  • Oxidative Loss : <5% conversion to GSSG-d₁₀ over 24 hr in normoxic buffer .

This compound exhibits chemical behavior indistinguishable from native glutathione while providing critical isotopic discrimination for advanced metabolic studies. Its primary applications center on precise quantification of thiol-disulfide dynamics, particularly in models of oxidative stress . The deuterated form’s stability and compatibility with mass spectrometry make it indispensable for redox biomarker validation in clinical and preclinical research.

Comparison with Similar Compounds

Glutathione Disulfide-d10 Ammonium Salt

Key Differences :

  • Oxidation State: Glutathione Disulfide-d10 is the oxidized dimeric form (GSSG), whereas Glutathione Ammonium Salt-d5 represents the reduced monomeric form (GSH) .
  • Deuterium Labeling : Contains ten deuterium atoms, enabling distinct isotopic tracing in redox balance studies .
  • Applications : Used to quantify oxidative stress markers, whereas GSH-d5 tracks reduced glutathione dynamics .
Parameter This compound Glutathione Disulfide-d10 Ammonium Salt
Molecular Formula C₁₀H₁₄D₅N₃O₆S·NH₄* C₂₀H₂₂D₁₀N₆O₁₂S₂·x(NH₃)
Molecular Weight ~350–400 (estimated) 622.69
Deuterium Positions Not fully specified Disulfide-linked deuterium at cysteine
Primary Use Internal standard for GSH Internal standard for GSSG
Stability Oxidation-prone; requires NEM Stable under normal conditions

*Exact formula inferred from isotopic labeling and parent compound.

Non-Deuterated Glutathione Ammonium Salts

Key Differences :

  • Isotopic Labeling: Non-deuterated variants lack mass spectrometry advantages but retain therapeutic and biochemical roles (e.g., modulating cytokines, enhancing serum Ca²⁺) .
  • Cost and Accessibility : Deuterated forms are significantly more expensive (e.g., $662/0.5 mg for GSSG-d10 ) due to synthesis complexity.

Other Deuterated Ammonium Salts

  • α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 : Used in NMR and exposure analysis, differing in structure and application (unrelated to glutathione pathways) .
  • Quaternary Ammonium Salts (e.g., Glycopyrronium) : Structurally distinct (charged quaternary amines) with pharmacological roles (e.g., antimuscarinics), unlike the primary ammonium group in GSH-d5 .

Stability and Handling Considerations

  • Oxidation Sensitivity : Both GSH-d5 and GSSG-d10 require stringent handling (e.g., inert atmospheres, antioxidants) to preserve integrity .
  • Storage : Recommended at –20°C in anhydrous conditions to prevent hydrolysis or degradation .

Research and Therapeutic Implications

  • Analytical Chemistry : Deuterated salts enable precise quantification of glutathione pools in diseases like cancer and neurodegenerative disorders .
  • Therapeutic Potential: Non-deuterated glutathione modulates inflammatory cytokines (IL-6, IL-18) and neutrophil activity, but deuterated forms are reserved for mechanistic studies .

Q & A

Q. What analytical techniques are recommended for quantifying Glutathione Ammonium Salt-d5 in biological matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Isotopic labeling (e.g., deuterium-d5) enables precise differentiation from endogenous glutathione. Sample preparation should include redox stabilization with agents like N-ethylmaleimide to prevent thiol oxidation . For complex matrices, solid-phase extraction (SPE) or protein precipitation with cold methanol is advised to reduce interference .

Q. How should experimental designs account for the redox dynamics of this compound in cellular studies?

Methodological Answer: Include controls for intracellular redox status (e.g., measure GSH/GSSG ratios) and use buffers with chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation. Experimental variables should include pH (6.5–7.5), temperature (4°C for storage), and exposure to enzymatic inhibitors (e.g., buthionine sulfoximine) to isolate specific metabolic pathways .

Q. What protocols ensure accurate assessment of this compound’s redox state in vitro?

Methodological Answer: Employ rapid quenching techniques (e.g., freezing in liquid nitrogen) followed by derivatization with iodoacetamide to stabilize thiol groups. Quantify reduced (GSH-d5) and oxidized (GSSG-d5) forms separately via LC-MS/MS with isotope dilution. Validate recovery rates using spiked internal standards in matched matrices .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s stability under varying oxidative conditions?

Methodological Answer: Conduct kinetic studies using stopped-flow spectroscopy or electron paramagnetic resonance (EPR) to monitor real-time degradation. Compare degradation products (e.g., sulfonic acid derivatives) across pH gradients (4–9) and oxidant concentrations (H₂O₂, peroxynitrite). Normalize results to control matrices to distinguish compound-specific instability from matrix effects .

Q. What methodological strategies optimize isotopic tracing of this compound in metabolic flux analysis?

Methodological Answer: Use pulse-chase experiments with ¹³C/¹⁵N-labeled precursors to track incorporation into glutathione pools. Couple with high-resolution mass spectrometry (HRMS) for isotopic pattern deconvolution. Adjust cell culture media to minimize unlabeled sulfur/nitrogen sources, and validate tracer specificity via knockout models (e.g., glutathione synthase-deficient cells) .

Q. How should contradictory results in this compound’s cellular uptake mechanisms be addressed?

Methodological Answer: Apply multi-omics integration (transcriptomics + metabolomics) to identify transporters (e.g., SLC7A11) and regulatory pathways. Use competitive inhibition assays with unlabeled glutathione and membrane potential modulators. Validate findings in 3D spheroid models to account for tissue-specific transport heterogeneity .

Q. What advanced statistical approaches are recommended for interpreting dose-response discrepancies in this compound studies?

Methodological Answer: Use nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Apply Bayesian hierarchical models to integrate prior data on glutathione kinetics. For threshold effects, employ segmented regression or machine learning (e.g., random forests) to identify inflection points in dose-response curves .

Methodological Best Practices

Q. How can researchers mitigate matrix interference in this compound quantification during high-throughput screening?

Methodological Answer: Implement orthogonal validation via two distinct detection methods (e.g., LC-MS/MS and enzymatic recycling assays). Use matrix-matched calibration curves and blank subtraction to correct for background noise. For lipid-rich samples, incorporate delipidation steps (e.g., hexane extraction) .

Q. What theoretical frameworks guide the design of mechanistic studies involving this compound?

Methodological Answer: Ground experiments in redox biology theories (e.g., the “redox code” by Jones & Sies) or Michaelis-Menten kinetics for enzyme-substrate interactions. Link hypotheses to glutathione’s role in ferroptosis or xenobiotic detoxification pathways, ensuring alignment with established biochemical models .

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